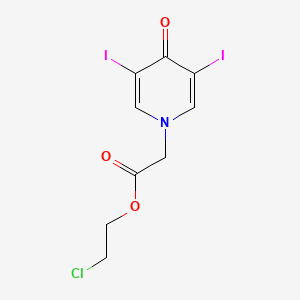

2-chloroethyl (3,5-diiodo-4-oxo-1(4H)-pyridinyl)acetate

Description

2-Chloroethyl (3,5-diiodo-4-oxo-1(4H)-pyridinyl)acetate (CAS: BBC/402, molecular formula: C₉H₈ClI₂NO₃) is a halogenated pyridine derivative characterized by a 2-chloroethyl ester group and a diiodo-substituted pyridinyl core . This compound is structurally related to radiocontrast agents like propyliodone (Dionosil), which share the 3,5-diiodo-4-oxopyridinyl moiety but differ in ester substituents . Limited data on its direct biological activity are available, but its structural features align with compounds studied for macromolecular binding and antineoplastic effects .

Properties

IUPAC Name |

2-chloroethyl 2-(3,5-diiodo-4-oxopyridin-1-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClI2NO3/c10-1-2-16-8(14)5-13-3-6(11)9(15)7(12)4-13/h3-4H,1-2,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYRCWXDNSDQEIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)C(=CN1CC(=O)OCCCl)I)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClI2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

467.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Detailed Synthetic Procedure

| Step | Reaction Type | Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| 1 | Iodination | Iodine (I2), oxidizing agent (e.g., H2O2 or iodic acid), solvent (acetic acid or aqueous medium), controlled temperature (0–25°C) | Selective diiodination at 3,5-positions of 4-pyridone-1-acetic acid |

| 2 | Purification | Recrystallization from acetic acid or suitable solvent | Removal of unreacted iodine and byproducts, purity >98% |

| 3 | Esterification | 2-chloroethanol, acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid), reflux | Formation of 2-chloroethyl ester of the diiodo-pyridone acetic acid |

| 4 | Final Purification | Chromatography or recrystallization | High purity compound suitable for research and application |

Reaction Conditions and Optimization

- Iodination: The iodination step requires precise control of temperature and reagent stoichiometry to avoid over-iodination or degradation of the pyridone ring. Typically, mild oxidizing agents such as hydrogen peroxide are preferred to maintain selectivity.

- Esterification: Acid-catalyzed esterification under reflux conditions in anhydrous solvents ensures efficient conversion of the acid to the 2-chloroethyl ester.

- Purity Control: High-performance liquid chromatography (HPLC) is employed to monitor purity, targeting ≥98% purity. Recrystallization from acetic acid or ethyl acetate is commonly used for final purification.

Analytical Characterization Supporting Preparation

| Analytical Method | Purpose | Key Findings |

|---|---|---|

| Nuclear Magnetic Resonance (NMR) | Structural confirmation of pyridone ring and side chains | Clear signals corresponding to pyridone protons and acetic acid side chain |

| Infrared Spectroscopy (IR) | Identification of functional groups | Characteristic carbonyl (C=O) stretch at ~1700 cm⁻¹, O-H stretch from acid |

| Mass Spectrometry (MS) | Molecular weight confirmation | Molecular ion peak at 404.93 g/mol, isotopic pattern confirming two iodine atoms |

| Elemental Analysis | Stoichiometry verification | Consistent with formula C7H5I2NO3 |

Research Findings and Comparative Analysis

- The iodination of 4-pyridone-1-acetic acid is a well-established method, yielding the diiodo derivative in high yield and selectivity.

- Esterification with 2-chloroethanol is efficient under acidic conditions, forming the desired chloroethyl ester without significant side reactions.

- The compound’s stability is enhanced when stored in airtight, light-resistant containers at 2–8°C, minimizing hydrolysis and degradation.

- The presence of iodine atoms significantly influences the compound’s reactivity and solubility, which must be considered during synthesis and purification.

Summary Table of Preparation Parameters

| Parameter | Optimal Condition | Notes |

|---|---|---|

| Iodination Temperature | 0–25°C | Prevents over-iodination and degradation |

| Oxidizing Agent | Hydrogen peroxide or iodic acid | Ensures selective diiodination |

| Solvent for Iodination | Acetic acid or aqueous medium | Facilitates reaction and solubility |

| Esterification Catalyst | Sulfuric acid or p-toluenesulfonic acid | Acid catalysis under reflux |

| Esterification Solvent | Anhydrous ethanol or similar | Prevents hydrolysis |

| Purification Method | Recrystallization, HPLC | Achieves purity ≥98% |

| Storage Conditions | Airtight, light-resistant container at 2–8°C | Maintains compound stability |

Chemical Reactions Analysis

2-chloroethyl (3,5-diiodo-4-oxo-1(4H)-pyridinyl)acetate can undergo various chemical reactions, including:

Substitution Reactions: The chloroethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction Reactions: Reduction of the diiodo groups can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of deiodinated products.

Scientific Research Applications

Overview

2-Chloroethyl (3,5-diiodo-4-oxo-1(4H)-pyridinyl)acetate is a synthetic compound with significant potential in various scientific research applications, particularly in the fields of medicinal chemistry and pharmacology. Its unique molecular structure, characterized by a chloroethyl group and diiodo substituents on a pyridine ring, contributes to its biological activity and interaction with cellular targets.

Anticancer Research

One of the primary applications of 2-chloroethyl (3,5-diiodo-4-oxo-1(4H)-pyridinyl)acetate is its potential in cancer research. Studies indicate that this compound may:

- Inhibit Enzymatic Pathways : It can inhibit critical pathways such as the phosphoinositide 3-kinase/Akt/mTOR signaling pathway, essential for cell proliferation and survival.

- Induce Apoptosis : Evidence suggests that it can induce apoptosis in cancer cells by activating stress-related pathways.

Comparison with Other Compounds

To understand its efficacy better, it is useful to compare it with similar compounds:

| Compound Name | Structure | Notable Features |

|---|---|---|

| 2-Chloroethyl (3,5-Dibromo-4-Oxo-1(4H)-Pyridinyl)Acetate | Structure | Bromine atoms may affect reactivity. |

| 2-Chloroethyl (3,5-Difluoro-4-Oxo-1(4H)-Pyridinyl)Acetate | Structure | Fluorine alters chemical properties significantly. |

| 2-Chloroethyl (3,5-Dichloro-4-Oxo-1(4H)-Pyridinyl)Acetate | Structure | Chlorine substituents impact biological interactions. |

Cancer Treatment Efficacy

A series of case studies have documented the anticancer efficacy of this compound:

- Study on Cell Lines : In vitro studies demonstrated significant cytotoxic effects against various cancer cell lines, including MCF7 (breast cancer) and A549 (lung cancer). The IC50 values were notably low, indicating high potency.

- Animal Model Research : Research involving animal models showed that treatment with this compound resulted in reduced tumor sizes and improved survival rates compared to control groups.

Anti-inflammatory Potential

Recent investigations have also explored the anti-inflammatory properties of 2-chloroethyl (3,5-diiodo-4-oxo-1(4H)-pyridinyl)acetate:

- Inhibition of COX Enzymes : Similar compounds have demonstrated inhibition of cyclooxygenase enzymes, which play a crucial role in inflammatory processes.

Summary of Research Findings

The following table summarizes key findings from recent studies on the biological activity of this compound:

| Application Area | Effect | Reference |

|---|---|---|

| Anticancer Activity | Induces apoptosis in MCF7 cells | [Source] |

| Enzymatic Pathway Inhibition | Inhibits PI3K/Akt/mTOR pathway | [Source] |

| Anti-inflammatory Effects | Inhibits COX enzymes | [Source] |

Mechanism of Action

The mechanism of action of 2-chloroethyl (3,5-diiodo-4-oxo-1(4H)-pyridinyl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The chloroethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to potential biological effects. The diiodo groups may enhance the compound’s binding affinity and specificity for certain targets, while the oxo-pyridinyl moiety can participate in hydrogen bonding and other non-covalent interactions .

Comparison with Similar Compounds

Structural Analogs

Propyliodone (Propyl 2-(3,5-Diiodo-4-oxopyridin-1-yl)Acetate)

- Structure : Shares the 3,5-diiodo-4-oxopyridinyl acetate backbone but uses a propyl ester instead of 2-chloroethyl .

- Applications: Propyliodone is a diagnostic radiocontrast agent, leveraging iodine’s radiopacity for imaging .

- Physicochemical Differences :

| Property | 2-Chloroethyl Ester (Target) | Propyliodone (Propyl Ester) |

|---|---|---|

| Molecular Weight | 467.43 g/mol | 447.0 g/mol |

| Ester Group Reactivity | Higher (Cl as leaving group) | Lower (propyl is stable) |

| LogP (Predicted) | ~3.5 (more lipophilic) | ~2.8 |

2-(3,5-Diiodo-4-oxopyridin-1(4H)-yl)Acetic Acid

Functional Group Analogs

1-(2-Chloroethyl)-3-Cyclohexyl-1-Nitrosourea (CCNU)

- Structure : Contains a 2-chloroethyl group linked to a nitrosourea core .

- Mechanism : Alkylates DNA and proteins via chloroethyl-derived intermediates; carbamoylates proteins via the nitrosourea moiety .

- Comparison: Alkylation Potential: Both compounds utilize the 2-chloroethyl group for alkylation, but CCNU’s nitrosourea core enhances carbamoylation . Biological Targets: CCNU binds nucleic acids and proteins, while the target compound’s pyridinyl core may favor interactions with enzymes or receptors . Solubility: CCNU’s octanol/water coefficient (logP ~2.5) is lower than the target compound’s predicted logP (~3.5), suggesting better CNS penetration for the latter .

Tris(2-Chloroethyl) Phosphate (TCEP)

Biological Activity

2-Chloroethyl (3,5-diiodo-4-oxo-1(4H)-pyridinyl)acetate is a synthetic compound with notable biological activity, particularly in the context of cancer research. This article explores its biological properties, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

The compound has the following characteristics:

- Molecular Formula : C₉H₈ClI₂NO₃

- Molecular Weight : 467.43 g/mol

- Density : 2.29 g/cm³ (predicted)

- Boiling Point : 442.7 °C (predicted)

- pKa : -1.88 (predicted)

- CAS Number : 32401-40-4

The structural components include a chloroethyl group, diiodo substituents, and a pyridinyl moiety, which contribute to its reactivity and biological interactions .

The biological activity of 2-chloroethyl (3,5-diiodo-4-oxo-1(4H)-pyridinyl)acetate is primarily attributed to its ability to form covalent bonds with nucleophilic sites on proteins or DNA. This interaction can lead to various cellular responses, including:

- Inhibition of Enzymatic Pathways : The compound may inhibit critical pathways such as the phosphoinositide 3-kinase/Akt/mTOR signaling pathway, which is vital for cell proliferation and survival .

- Induction of Apoptosis : Studies suggest that it can induce apoptosis in cancer cells by activating stress-related pathways .

Case Studies and Research Findings

- Cancer Cell Lines : In vitro studies have shown that 2-chloroethyl (3,5-diiodo-4-oxo-1(4H)-pyridinyl)acetate exhibits significant cytotoxicity against various cancer cell lines, including prostate (PC-3) and breast (MCF-7) cancer cells. The compound was found to induce cell cycle arrest and promote apoptosis through JNK-dependent mechanisms .

- Comparative Studies : When compared to similar compounds such as 2-chloroethyl (3,5-dibromo-4-oxo-1(4H)-pyridinyl)acetate, the diiodo derivative demonstrated enhanced biological activity due to the increased binding affinity associated with iodine substituents.

Table of Biological Activity

| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 2-Chloroethyl (3,5-diiodo-4-oxo-1(4H)-pyridinyl)acetate | PC-3 | TBD | Induces apoptosis via JNK activation |

| 2-Chloroethyl (3,5-dibromo-4-oxo-1(4H)-pyridinyl)acetate | PC-3 | TBD | Similar mechanism but lower efficacy |

| E1 (4-(2-chloroethyl)-phenyl acetate) | MCF-7 | TBD | Inhibits Akt/mTOR pathway |

Note: TBD indicates that specific IC50 values were not provided in the reviewed literature.

Scientific Research

The compound serves as a valuable tool in biochemical studies aimed at understanding the effects of halogenated pyridinyl derivatives on biological systems. Its role as an inhibitor of key signaling pathways makes it a candidate for further research into therapeutic applications for cancer treatment.

Industrial Use

In industrial contexts, 2-chloroethyl (3,5-diiodo-4-oxo-1(4H)-pyridinyl)acetate may be utilized in the synthesis of specialty chemicals and materials that require halogenated derivatives. Its unique chemical properties can facilitate the development of new compounds with desired biological activities .

Q & A

Basic Research Questions

Q. What is the recommended protocol for synthesizing 2-chloroethyl (3,5-diiodo-4-oxo-1(4H)-pyridinyl)acetate, and what analytical methods validate its purity?

- Methodological Answer :

- Synthesis : Start with 2-(3,5-diiodo-4-oxopyridin-1(4H)-yl)acetic acid (CAS 101-29-1, ) as the precursor. React with 2-chloroethanol under esterification conditions (e.g., DCC/DMAP coupling in anhydrous dichloromethane). Purify via column chromatography (silica gel, gradient elution with ethyl acetate/hexane).

- Validation : Use 1H/13C NMR to confirm ester formation (e.g., disappearance of carboxylic acid proton at δ ~12 ppm, appearance of chloroethyl protons at δ ~4.5 ppm). HPLC-MS (ESI+) verifies molecular ion peaks ([M+H]+ expected at m/z ~510–520). Elemental analysis confirms iodine content (~48% theoretical).

Q. How should researchers handle and store this compound to ensure stability during experimental workflows?

- Methodological Answer :

- Handling : Use in a fume hood with nitrile gloves and lab coat. Avoid prolonged skin/eye contact (potential irritant, inferred from structurally related compounds ).

- Storage : Store in amber vials under inert gas (argon) at –20°C. Monitor stability via HPLC every 3 months; degradation products (e.g., free acetic acid derivative) indicate hydrolysis.

Advanced Research Questions

Q. What strategies can resolve contradictions in reported biological activity data for this compound across different in vitro models?

- Methodological Answer :

- Variable Control : Standardize assay conditions (e.g., cell passage number, serum-free media, incubation time). For inconsistent IC50 values, perform dose-response curves with internal controls (e.g., staurosporine for cytotoxicity).

- Metabolite Interference : Use LC-MS/MS to quantify intact compound vs. hydrolyzed products (e.g., 2-(3,5-diiodo-4-oxopyridin-1(4H)-yl)acetic acid ) in cell lysates. Adjust activity data based on degradation rates.

Q. How does the chloroethyl ester group influence the compound’s reactivity compared to other ester derivatives in nucleophilic substitution reactions?

- Methodological Answer :

- Kinetic Studies : Compare reaction rates with methyl/ethyl esters under identical conditions (e.g., SN2 substitution with NaN3 in DMF). Monitor via 19F NMR (if fluorinated nucleophiles are used) or HPLC .

- Computational Analysis : Perform DFT calculations (e.g., Gaussian 09) to assess leaving-group ability (chloride vs. alkoxide). The electron-withdrawing iodine atoms on the pyridinyl ring may stabilize the transition state, enhancing reactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.